Cas no 2649061-55-0 (1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene)

1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene
- EN300-1894752
- 2649061-55-0
- 1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene
-
- Inchi: 1S/C10H7BrClNO/c11-7-2-1-3-8(12)9(7)10(4-5-10)13-6-14/h1-3H,4-5H2
- InChI Key: ZLGQDEFEGFUMHB-UHFFFAOYSA-N
- SMILES: BrC1C=CC=C(C=1C1(CC1)N=C=O)Cl
Computed Properties
- Exact Mass: 270.93995g/mol
- Monoisotopic Mass: 270.93995g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 29.4Ų
1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1894752-0.1g |
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene |
2649061-55-0 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1894752-5.0g |
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene |
2649061-55-0 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1894752-0.05g |
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene |
2649061-55-0 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1894752-0.25g |
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene |
2649061-55-0 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1894752-0.5g |
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene |
2649061-55-0 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1894752-10g |
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene |
2649061-55-0 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1894752-10.0g |
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene |
2649061-55-0 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1894752-1g |
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene |
2649061-55-0 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1894752-5g |
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene |
2649061-55-0 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1894752-2.5g |
1-bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene |
2649061-55-0 | 2.5g |
$1931.0 | 2023-09-18 |
1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene Related Literature
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
Additional information on 1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene
Recent Advances in the Application of 1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene (CAS: 2649061-55-0) in Chemical Biology and Pharmaceutical Research
The compound 1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene (CAS: 2649061-55-0) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules and pharmaceutical agents. Its unique structural features, including the isocyanate functional group and the cyclopropane ring, make it a versatile building block for drug discovery and chemical biology applications. This research brief highlights the latest findings and applications of this compound in the field.
Recent studies have demonstrated the utility of 1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene in the synthesis of targeted covalent inhibitors. The isocyanate group enables selective modification of nucleophilic residues in proteins, such as lysine and cysteine, making it a valuable tool for developing irreversible inhibitors. A 2023 study published in the Journal of Medicinal Chemistry reported the successful application of this compound in the development of kinase inhibitors with improved selectivity profiles.
In addition to its role in covalent inhibitor design, this compound has shown promise in the construction of diverse heterocyclic scaffolds. Researchers at several academic institutions have utilized 1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene as a precursor for the synthesis of benzodiazepine and indole derivatives, which are important structural motifs in many pharmaceutical compounds. The bromo and chloro substituents on the benzene ring provide multiple sites for further functionalization through cross-coupling reactions.
The cyclopropane moiety in this compound has attracted particular attention due to its potential to modulate the conformational properties of drug molecules. A recent computational study published in Chemical Science (2024) investigated the impact of the cyclopropyl-isocyanate group on molecular recognition and binding affinity, providing valuable insights for structure-based drug design.
From a safety and handling perspective, new research has focused on developing improved synthetic protocols for 1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene that minimize the risks associated with isocyanate chemistry. Recent advances in flow chemistry have enabled safer and more efficient production of this intermediate at scale, as reported in Organic Process Research & Development (2023).
Looking forward, the unique properties of 1-Bromo-3-chloro-2-(1-isocyanatocyclopropyl)benzene (CAS: 2649061-55-0) position it as a valuable tool for exploring new chemical space in drug discovery. Ongoing research is investigating its application in PROTAC (proteolysis targeting chimera) design and other emerging therapeutic modalities. The compound's ability to serve as both a covalent warhead and a structural element makes it particularly promising for addressing challenging drug targets.
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